molecular formula C11H10N6OS B12495013 2-[(2,1,3-Benzoxadiazol-5-ylmethyl)sulfanyl]pyrimidine-4,6-diamine

2-[(2,1,3-Benzoxadiazol-5-ylmethyl)sulfanyl]pyrimidine-4,6-diamine

Cat. No.: B12495013
M. Wt: 274.30 g/mol
InChI Key: OIQFNWZLBXAUKW-UHFFFAOYSA-N
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Description

2-[(2,1,3-Benzoxadiazol-5-ylmethyl)sulfanyl]pyrimidine-4,6-diamine is a compound that belongs to the class of heterocyclic compounds It features a benzoxadiazole ring fused with a pyrimidine ring, connected via a sulfanyl (thioether) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,1,3-Benzoxadiazol-5-ylmethyl)sulfanyl]pyrimidine-4,6-diamine typically involves multiple steps:

    Formation of the Benzoxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under oxidative conditions.

    Thioether Linkage Formation: The benzoxadiazole derivative is then reacted with a suitable thiol compound to form the sulfanyl linkage.

    Pyrimidine Ring Formation: The final step involves the construction of the pyrimidine ring, which can be done through various cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2,1,3-Benzoxadiazol-5-ylmethyl)sulfanyl]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups on the benzoxadiazole ring can be reduced to amines.

    Substitution: The amino groups on the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives of the pyrimidine ring.

Scientific Research Applications

2-[(2,1,3-Benzoxadiazol-5-ylmethyl)sulfanyl]pyrimidine-4,6-diamine has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its heterocyclic structure, which is common in many pharmaceuticals.

    Biological Research: The compound can be used as a probe to study biological processes, especially those involving sulfur-containing compounds.

    Materials Science: It may be used in the development of new materials with specific electronic or optical properties.

    Chemical Biology: The compound can serve as a tool to investigate the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 2-[(2,1,3-Benzoxadiazol-5-ylmethyl)sulfanyl]pyrimidine-4,6-diamine would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The sulfanyl linkage and the heterocyclic rings can facilitate binding to biological targets, influencing various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[(2,1,3-Benzothiadiazol-5-ylmethyl)sulfanyl]pyrimidine-4,6-diamine: Similar structure but with a thiadiazole ring instead of a benzoxadiazole ring.

    2-[(2,1,3-Benzoxadiazol-5-ylmethyl)amino]pyrimidine-4,6-diamine: Similar structure but with an amino linkage instead of a sulfanyl linkage.

Uniqueness

The uniqueness of 2-[(2,1,3-Benzoxadiazol-5-ylmethyl)sulfanyl]pyrimidine-4,6-diamine lies in its specific combination of a benzoxadiazole ring and a pyrimidine ring connected via a sulfanyl linkage. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H10N6OS

Molecular Weight

274.30 g/mol

IUPAC Name

2-(2,1,3-benzoxadiazol-5-ylmethylsulfanyl)pyrimidine-4,6-diamine

InChI

InChI=1S/C11H10N6OS/c12-9-4-10(13)15-11(14-9)19-5-6-1-2-7-8(3-6)17-18-16-7/h1-4H,5H2,(H4,12,13,14,15)

InChI Key

OIQFNWZLBXAUKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NON=C2C=C1CSC3=NC(=CC(=N3)N)N

Origin of Product

United States

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